3,5-Dichloro-2,4,6-trifluorobenzotrifluoride
Overview
Description
3,5-Dichloro-2,4,6-trifluorobenzotrifluoride is a chemical compound with the molecular formula C7Cl2F6. It is a colorless to almost colorless clear liquid at room temperature. This compound is known for its high purity, typically greater than 98.0% as determined by gas chromatography . It is used in various chemical applications due to its unique properties, including its stability and reactivity under specific conditions.
Scientific Research Applications
3,5-Dichloro-2,4,6-trifluorobenzotrifluoride is utilized in several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Employed in the production of specialty chemicals and materials, including polymers and coatings.
Safety and Hazards
3,5-Dichloro-2,4,6-trifluorobenzotrifluoride is classified as an irritant . It causes skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if eye irritation persists .
Mechanism of Action
Target of Action
It is known that this compound is used in the preparation of fluorine-containing anilines from polyfluorinated benzotrifluorides . This suggests that the compound may interact with specific enzymes or receptors involved in these chemical reactions.
Mode of Action
Given its use in the synthesis of fluorine-containing anilines, it is plausible that it undergoes chemical reactions with other compounds, leading to changes in their molecular structure .
Biochemical Pathways
Considering its role in the synthesis of fluorine-containing anilines, it may be involved in the modification of certain biochemical pathways related to these compounds .
Pharmacokinetics
Its physical properties such as a molecular weight of 26897 g/mol and a density of 1.715 suggest that it may have specific pharmacokinetic characteristics that influence its bioavailability.
Result of Action
Given its use in the synthesis of fluorine-containing anilines, it is likely that it contributes to the formation of these compounds, which may have various effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride. For instance, it is recommended to store this compound at a temperature between 0-10°C to maintain its stability. , which could influence its solubility and therefore its efficacy and action.
Biochemical Analysis
Biochemical Properties
3,5-Dichloro-2,4,6-trifluorobenzotrifluoride plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily characterized by its ability to form stable complexes with these biomolecules, influencing their activity and function. For instance, this compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to alter the expression of certain genes, leading to changes in protein synthesis and cellular behavior. Additionally, this compound can impact cellular metabolism by modulating the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in conformational changes in the target biomolecule, altering its activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular behavior. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound becomes harmful .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in the overall metabolic profile of the cell, affecting energy production and other essential cellular functions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in these subcellular locations can modulate its interactions with other biomolecules and influence its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride typically involves the fluorination of chlorinated aromatic compounds. One common method includes the reaction of 3,5-dichlorobenzotrifluoride with fluorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete fluorination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and continuous monitoring of reaction conditions to maintain product quality. The compound is then purified through distillation or other separation techniques to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-2,4,6-trifluorobenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: It can undergo oxidation to form corresponding acids or other oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents at moderate temperatures.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products
Substitution: Products include various substituted derivatives depending on the nucleophile used.
Reduction: Reduced derivatives with fewer halogen atoms.
Oxidation: Oxidized products such as carboxylic acids or ketones.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-2,4,6-trifluorobenzotrifluoride: Known for its high reactivity and stability.
2,4,6-Trifluorobenzotrifluoride: Similar structure but lacks chlorine atoms, leading to different reactivity.
3,5-Dichloro-2,4,6-trifluorobenzene: Similar but without the trifluoromethyl group, affecting its chemical behavior.
Uniqueness
This compound is unique due to the presence of both chlorine and fluorine atoms, which impart distinct reactivity and stability. This combination makes it a valuable compound in various chemical syntheses and industrial applications .
Properties
IUPAC Name |
1,3-dichloro-2,4,6-trifluoro-5-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7Cl2F6/c8-2-4(10)1(7(13,14)15)5(11)3(9)6(2)12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAAQKFDAJMAFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)Cl)F)Cl)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7Cl2F6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382127 | |
Record name | 1,3-dichloro-2,4,6-trifluoro-5-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4284-10-0 | |
Record name | 1,3-dichloro-2,4,6-trifluoro-5-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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